N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-propan-2-yl-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H21NO2/c1-9(2)12-10-3-5-11(6-4-10)13-7-8-14-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
WRKCRMLCYKYALS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Imine Formation : The ketone reacts with isopropylamine to form a Schiff base (imine) intermediate.
- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the corresponding secondary amine.
Experimental Procedure
Reagents :
- 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)
- Isopropylamine (1.0–1.2 equiv)
- Titanium tetraisopropoxide (Ti(i-PrO)₄, 2.0 equiv)
- Sodium borohydride (NaBH₄, 1.5–3.0 equiv)
- Solvent: Anhydrous THF or CH₂Cl₂
Conditions :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 63% | |
| Purity | >95% (after chromatography) | |
| Reaction Time | 16 hours (including reduction) |
Advantages : High efficiency, minimal side products.
Limitations : Requires anhydrous conditions and careful handling of NaBH₄.
Nucleophilic Substitution via Chloro Intermediate
This method involves converting the ketone to a chloro derivative, followed by displacement with isopropylamine.
Reaction Steps
- Chlorination : Treat 1,4-dioxaspiro[4.5]decan-8-one with a chlorinating agent (e.g., thionyl chloride or PCl₅) to form 8-chloro-1,4-dioxaspiro[4.5]decane.
- Substitution : React the chloro compound with isopropylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
Example Protocol
Challenges
- Low Yield : Reported yields for similar substitutions range from 45% to 60% due to competing elimination reactions.
- Steric Hindrance : Bulky isopropylamine may reduce reaction efficiency.
Catalytic Hydrogenation of Nitriles
Though less common, catalytic hydrogenation of nitriles can produce amines. This method requires a nitrile precursor.
Pathway
- Nitrile Synthesis : Convert 1,4-dioxaspiro[4.5]decan-8-one to a nitrile via cyanomethylation or other methods.
- Hydrogenation : Reduce the nitrile using H₂/Pd-C or other catalysts to form the primary amine, followed by alkylation.
Limitations
- Multi-Step Process : Requires nitrile synthesis, hydrogenation, and alkylation, increasing complexity.
- Low Selectivity : Hydrogenation may produce undesired byproducts.
Alternative Approaches from Literature
Phthalimide-Mediated Synthesis
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times for reductive amination:
- Conditions : 1,4-Dioxaspiro[4.5]decan-8-one + isopropylamine + Ti(i-PrO)₄ (60% catalyst loading) at 80°C for 15 minutes.
- Yield : Up to 74% for analogous reactions.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2 | 63 | Short route, high purity | Anhydrous conditions required |
| Nucleophilic Substitution | 2 | 45–60 | No reduction step | Steric hindrance, side products |
| Catalytic Hydrogenation | 3 | <50 | Flexible for diverse amines | Multi-step, low selectivity |
| Phthalimide-Mediated | 3 | ~60 | Stable intermediates | Complex purification |
Critical Insights and Recommendations
- Reagent Choice : Titanium tetraisopropoxide is preferred for reductive amination due to its mild acidity and compatibility with NaBH₄.
- Solvent Selection : Anhydrous THF or CH₂Cl₂ ensures optimal imine formation and minimizes side reactions.
- Scale-Up : Microwave protocols reduce reaction times and improve yields, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Biological Applications
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine has shown promise in several biological applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dioxaspiro compounds have been tested against various cancer cell lines, showing notable inhibition rates. The interaction studies focus on binding affinities to biological targets, which are crucial for understanding potential therapeutic effects.
- Neuropharmacological Potential : The compound's structural characteristics suggest possible interactions with neurotransmitter systems. Research into similar compounds indicates potential effects on dopamine and norepinephrine transporters, which could lead to applications in treating neurodegenerative diseases or mood disorders .
- Antimicrobial Properties : Some derivatives of dioxaspiro compounds have demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be explored for its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The primary structural variations among analogs lie in the substituents at the 8-position amine. These modifications impact molecular weight, lipophilicity, electronic properties, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Challenges and Opportunities
- Synthetic Efficiency : Yields for spirocyclic amines vary (56–68%), necessitating optimization of reaction conditions (e.g., solvent, catalyst loading) .
- Structural Complexity : Introducing bulky groups (e.g., biphenyl) may hinder synthetic accessibility but enhance target specificity .
- Unmet Needs : Data gaps exist in the biological profiling of the isopropyl analog; further studies on its pharmacokinetics and target engagement are warranted.
Biological Activity
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
- Molecular Formula: C11H21NO2
- CAS Number: 1021121-39-0
- Molecular Weight: 199.29 g/mol
- IUPAC Name: N-isopropyl-1,4-dioxaspiro[4.5]decan-8-amine
- Structure: The compound features a spirocyclic structure that may influence its interaction with biological systems.
Case Studies and Research Findings
The proposed mechanisms through which this compound exerts its biological effects include:
1. Enzyme Inhibition:
Many bioactive compounds interact with specific enzymes to inhibit their activity, which can lead to reduced proliferation of pathogens or cancer cells.
2. Receptor Modulation:
The compound may act as a modulator for various receptors involved in cell signaling pathways, potentially influencing processes like apoptosis and inflammation.
3. Reactive Oxygen Species (ROS) Generation:
Some studies indicate that dioxaspiro compounds can induce oxidative stress in target cells, leading to cell death in cancerous tissues while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
